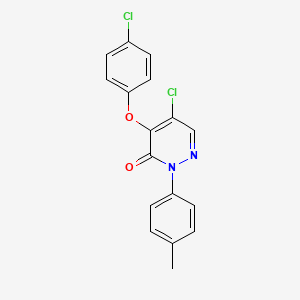
3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a chemical compound with the empirical formula C8H7N3OS and a molecular weight of 193.23 . It contains a thiadiazole ring, which is a five-membered heterocyclic compound with sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol includes a thiadiazole ring attached to a phenol group . The thiadiazole ring acts as a strong acceptor .Applications De Recherche Scientifique
Antibacterial Activity
1,3,4-Thiadiazole derivatives, including “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol”, have been studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus , and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium .
Antifungal Activity
Some 1,3,4-thiadiazole derivatives of glucosides, which could potentially include “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol”, have shown good antifungal activities . Especially, some compounds showed higher bioactivities against Phytophthora infestans (P. infestans) , with the EC 50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
DNA Binding
The mechanism of the 1,3,4-thiadiazole molecule interaction with calf thymus-DNA (CT-DNA) has been investigated . This research could potentially be applicable to “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol”.
Anticancer Activity
1,3,4-Thiadiazole moiety has various biological activities including anticancer . Therefore, “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol” could potentially have anticancer applications.
Antidiabetic Activity
1,3,4-Thiadiazole moiety also has antidiabetic activity . This suggests that “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol” could potentially be used in antidiabetic research.
Antihypertensive Activity
1,3,4-Thiadiazole moiety is known to have antihypertensive activity . This suggests that “3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol” could potentially be used in antihypertensive research.
Orientations Futures
The future directions for research on 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol could include further exploration of its potential biological activities. For instance, 1,3,4-thiadiazole derivatives have been found to possess a wide range of therapeutic activities, suggesting that 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol could also have potential therapeutic applications .
Propriétés
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUOYEHJJRUIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64405-79-4 |
Source


|
| Record name | 3-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)



![N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2671658.png)



![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2671667.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)

![N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2671672.png)